molecular formula C17H20FN3O4 B11062818 ethyl (4-{[(2-fluorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

ethyl (4-{[(2-fluorophenoxy)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B11062818
M. Wt: 349.4 g/mol
InChI Key: BNUXABORETWVNP-UHFFFAOYSA-N
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Description

ETHYL 2-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, which is known for its diverse biological activities, and a fluorophenoxy group, which can enhance the compound’s pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate leaving group.

    Acetylation: The acetyl group can be added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to form the ethyl ester, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the acetyl and ester groups.

    Substitution: Substituted derivatives with different functional groups replacing the fluorophenoxy group.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammation or microbial growth.

    Pathways: It may modulate signaling pathways related to its biological activities, such as the inhibition of pro-inflammatory cytokines or disruption of microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(((4-FLUOROPHENOXY)ACETYL)AMINO)-4-PHENYL-3-THIOPHENECARBOXYLATE: Shares the fluorophenoxy group but has a different core structure.

    6-(4-SUBSTITUTED PHENYL)-2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)IMIDAZO[2,1-B][1,3,4]THIADIAZOLE: Contains a pyrazole ring but with different substituents.

Uniqueness

ETHYL 2-(4-{[2-(2-FLUOROPHENOXY)ACETYL]AMINO}-3,5-DIMETHYL-1H-PYRAZOL-1-YL)ACETATE is unique due to its combination of a pyrazole ring and a fluorophenoxy group, which may confer distinct biological activities and pharmacological properties compared to similar compounds.

Properties

Molecular Formula

C17H20FN3O4

Molecular Weight

349.4 g/mol

IUPAC Name

ethyl 2-[4-[[2-(2-fluorophenoxy)acetyl]amino]-3,5-dimethylpyrazol-1-yl]acetate

InChI

InChI=1S/C17H20FN3O4/c1-4-24-16(23)9-21-12(3)17(11(2)20-21)19-15(22)10-25-14-8-6-5-7-13(14)18/h5-8H,4,9-10H2,1-3H3,(H,19,22)

InChI Key

BNUXABORETWVNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C)NC(=O)COC2=CC=CC=C2F)C

Origin of Product

United States

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